2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core with a tert-butyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine typically involves palladium-mediated coupling reactions. One common synthetic route includes the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine, followed by cyclization and substitution reactions . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as DMF and toluene. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolo[2,3-C]pyridine derivatives.
Scientific Research Applications
2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but lacks the tert-butyl group, which can affect its reactivity and biological activity.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring in addition to the pyrrole ring and exhibit different biological activities, such as kinase inhibition and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its stability and selectivity for certain biological targets.
Properties
IUPAC Name |
2-tert-butyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)10-6-8-4-5-12-7-9(8)13-10/h4-7,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHOIYGZUNWFBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554998 |
Source
|
Record name | 2-tert-Butyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-42-1 |
Source
|
Record name | 2-tert-Butyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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